molecular formula C5H9ClO B045304 5-Chloro-2-pentanone CAS No. 5891-21-4

5-Chloro-2-pentanone

Cat. No. B045304
CAS RN: 5891-21-4
M. Wt: 120.58 g/mol
InChI Key: XVRIEWDDMODMGA-UHFFFAOYSA-N
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Description

5-Chloro-2-pentanone is a chemical compound with the molecular formula C5H9ClO . It is also known by other names such as 1-Chloro-4-pentanone, 3-Chloropropyl methyl ketone, 3-Acetylpropyl chloride, and 5-chloropentan-2-one . It is used in the preparation of destructible surfactants and is commonly used as a solvent and intermediate in the production of pharmaceuticals, agrochemicals, and fragrances .


Synthesis Analysis

5-Chloro-2-pentanone can be synthesized from 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source . The reaction conditions, such as temperature, time, mole ratio, solvent as well as initiator were optimized. Experiment results showed that the yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-pentanone can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 120.577 .


Chemical Reactions Analysis

The reaction of 5-Chloro-2-pentanone involves the conversion of 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source . An intermediate product of 1-(dimethylamino)ethyl carbonochloridate was observed, and its chemical structure was characterized .


Physical And Chemical Properties Analysis

5-Chloro-2-pentanone has a molecular weight of 120.577 . More detailed physical and chemical properties could not be found in the search results.

Safety And Hazards

5-Chloro-2-pentanone is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

5-Chloro-2-pentanone is a precursor of many antibacterial agents and pesticides. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs . It also plays a central role in weed and pest control . Due to the broad application prospects of 5C2P, some research groups have done in-depth research on its preparation .

properties

IUPAC Name

5-chloropentan-2-one
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InChI

InChI=1S/C5H9ClO/c1-5(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XVRIEWDDMODMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9064053
Record name 2-Pentanone, 5-chloro-
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Molecular Weight

120.58 g/mol
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Product Name

5-Chloro-2-pentanone

CAS RN

5891-21-4
Record name 5-Chloro-2-pentanone
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Record name 2-Pentanone, 5-chloro-
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Record name 5-Chloro-2-pentanone
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Synthesis routes and methods

Procedure details

The third embodiment of the present invention is directed to a method of making a starting material useful in the synthesis of (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl]-phenyl)-acrylic acid methyl ester hydrochloride salt. In particular, the third embodiment of the present invention is directed to a method of making 2-methyltryptamine comprising the steps of: (a) providing an admixture of phenylhydrazine and 5-chloro-2-pentanone in ethanol at a first temperature; (b) adding ethanol to the admixture and refluxing the mixture; (c) distilling ethanol; (d) adding water to the residual solution; (e) cooling the residual solution to form 2-methyltryptamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 5-Chloro-2-pentanone, also known as 5-chloropentan-2-one, is an aliphatic chloroketone. Its molecular formula is C5H9ClO.

ANone: The molecular weight of 5-chloro-2-pentanone is 120.57 g/mol.

A: While the provided research doesn't specify detailed spectroscopic data, the refractive index of 5-chloro-2-pentanone has been measured and correlated for binary systems at 25°C. []

ANone: 5-Chloro-2-pentanone can be synthesized through various methods:

  • Ring-opening chlorination: 2-methylfuran undergoes hydrogenation followed by ring-opening chlorination with hydrochloric acid. [] This method is considered environmentally friendly as it minimizes waste generation.
  • Chlorination of 2-acetyl-γ-butyrolactone: Reaction with hydrochloric acid yields 5-chloro-2-pentanone. [] This method is cost-effective due to the readily available starting material.
  • Chlorination of 3-acetyl-1-propanol: Triphosgene serves as an efficient chlorination reagent in this synthesis. []

ANone: 5-Chloro-2-pentanone is primarily used as a versatile building block in organic synthesis:

  • Intermediate for cyclopropyl methyl ketone: It is cyclized with caustic soda to produce cyclopropyl methyl ketone, an important intermediate in various chemical processes. [, , ]
  • Synthesis of heterocyclic compounds: It reacts with hydrazines to produce 1-aza-6,7-dehydrotropanes, [] and with 2-(1H-benzo[d]imidazol-2-yl)anilines to synthesize benzo[4,5]imidazo[1,2-c]pyrrolo[1,2-a]quinazoline derivatives. []
  • Synthesis of pyrrolidines and tetrahydrofurans: It serves as a precursor in the diastereoselective synthesis of 1,2,3-trisubstituted pyrrolidines and 2,3-disubstituted tetrahydrofurans. []
  • Preparation of Panobinostat: It reacts with phenylhydrazine as a starting material in the multistep synthesis of Panobinostat, a histone deacetylase inhibitor. []

ANone: The carbonyl group significantly impacts the reactivity of 5-chloro-2-pentanone, especially in elimination reactions:

  • Neighboring group participation: During pyrolysis, the carbonyl group at the γ-position to the C-Cl bond participates in the reaction mechanism, specifically in a five-membered cyclic transition state. This anchimeric assistance by the carbonyl group facilitates the elimination process and influences the reaction rate. [, ]

ANone: Studies have investigated the gas-phase elimination kinetics of 5-chloro-2-pentanone.

  • Unimolecular elimination: The reaction follows first-order kinetics, suggesting a unimolecular elimination mechanism. []
  • Influence of carbonyl group: The presence of the carbonyl group leads to a faster elimination rate compared to similar chloroketones without carbonyl groups, highlighting the significance of neighboring group participation. []

ANone: Yes, electronic structure methods have been employed to study the gas-phase elimination kinetics of 5-chloro-2-pentanone:

  • Theoretical calculations: Density functional theory (DFT) calculations using B3LYP, MPW91PW91, and PBEPBE functionals with different basis sets, along with MP2 calculations, were performed. []
  • Mechanistic insights: Calculations suggest a five-membered cyclic transition state, supporting the anchimeric assistance of the carbonyl group in the elimination process. []

ANone: Yes, several studies have investigated the behavior of 5-chloro-2-pentanone in binary mixtures:

  • Vapor-liquid equilibria and densities: Binary mixtures of 5-chloro-2-pentanone with n-hexane, toluene, and ethylbenzene were analyzed for their vapor-liquid equilibria and density properties. []
  • Predictive modeling: The UNIFAC model was used to predict the vapor-liquid equilibrium behavior of 5-chloro-2-pentanone with chloroalkanes and hydrocarbons. The model showed varying accuracy depending on the size and type of the second component. []
  • Refractive index: Binary mixtures with ethylbenzene have been investigated for their refractive index properties. []

ANone: While specific toxicological data aren't provided in the research, handling 5-chloro-2-pentanone requires caution as with many organic halides:

  • General precautions: Use in a fume hood, store at low temperatures, and avoid contact with skin and eyes. []

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